3,4-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide
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Overview
Description
3,4-Dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide is a synthetic organic compound with a complex structure It contains a benzamide core substituted with dimethyl groups and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Coupling with Benzamide: The thiazole derivative is then coupled with a benzamide precursor. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Introduction of Dimethyl Groups: The final step involves the introduction of dimethyl groups at the 3 and 4 positions of the benzamide ring. This can be achieved through Friedel-Crafts alkylation using methyl halides and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the thiazole ring or the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Br₂, Cl₂), nitrating agents (HNO₃)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Reduced thiazole derivatives, amines
Substitution: Halogenated or nitrated benzamides
Scientific Research Applications
3,4-Dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzamide core may also play a role in binding to proteins or nucleic acids, affecting their function.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylbenzamide: Lacks the thiazole ring, making it less complex and potentially less bioactive.
N-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]benzamide: Similar structure but without the dimethyl groups, which may affect its reactivity and binding properties.
Uniqueness
3,4-Dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide is unique due to the presence of both the dimethyl groups and the thiazole ring. This combination of structural features can enhance its chemical reactivity and potential bioactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
3,4-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-12-7-8-16(9-13(12)2)19(22)21-17-6-4-5-15(10-17)18-11-23-14(3)20-18/h4-11H,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUNQEWGXVUWDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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